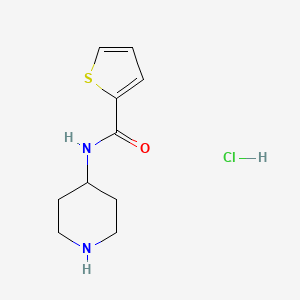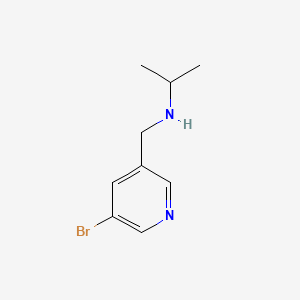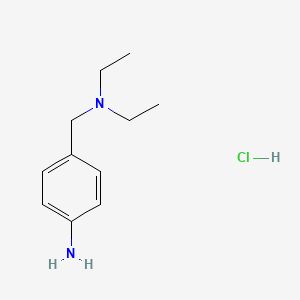
4-((Diethylamino)methyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Diethylamino)methyl)aniline hydrochloride: is an organic compound with the empirical formula C11H18N2 · HCl and a molecular weight of 214.73 g/mol . This compound is a derivative of aniline, where the amino group is substituted with a diethylamino methyl group. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with aniline.
Alkylation: Aniline undergoes alkylation with diethylamine in the presence of a suitable catalyst to form 4-((Diethylamino)methyl)aniline.
Hydrochloride Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Temperature: Maintaining an optimal temperature to facilitate the reaction.
Catalysts: Using specific catalysts to enhance the reaction rate.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Diethylamino)methyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Diethylamino)methyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((Diethylamino)methyl)aniline hydrochloride involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-p-phenylenediamine
- N,N-Dimethyl-p-phenylenediamine
- N-Methyl-4-nitroaniline
Uniqueness
4-((Diethylamino)methyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and interaction profiles, making it suitable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
4-(diethylaminomethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGWOSWNIHWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656580 |
Source


|
| Record name | 4-[(Diethylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-84-6 |
Source


|
| Record name | Benzenemethanamine, 4-amino-N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Diethylamino)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)
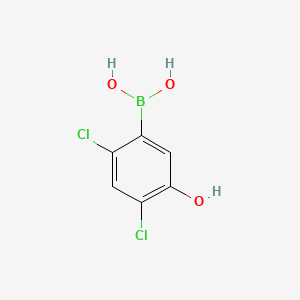
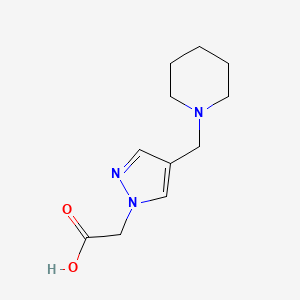
![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
![(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B597936.png)
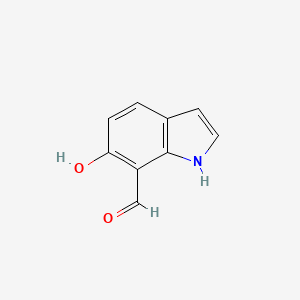
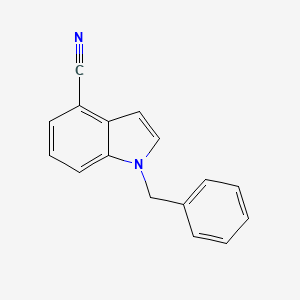
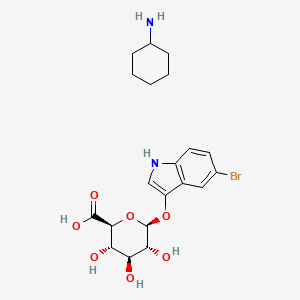
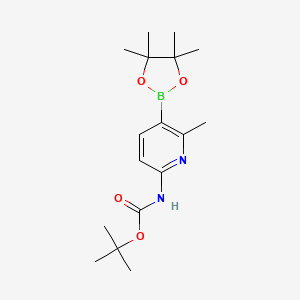
![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)
